molecular formula C13H14ClNO3 B8779224 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL

7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL

Cat. No. B8779224
M. Wt: 267.71 g/mol
InChI Key: FKVXDOFJNJRXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382232B2

Procedure details

0.44 moL of (E)-1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (intermediate IV) (150 g) was dissolved in 1200 mL of glacial acetic acid (8 v/w), and the mixture was heated to 40° C. After intermediate IV was completely dissolve, 2.20 mol (123.1 g) Iron powder was added slowly, then the reaction mixture was heated to 80° C. with mechanical stirring for 2 h. After completion of the reaction, the reaction mixture was filtered immediately to remove iron powder. The filtrate was collected and cooled to precipitate solid, and then filtered to give yellow solid, which was dissolved in glacial acetic acid and the solution was stirred at 80° C. for 30 min then filtered immediately again. The filtrate was cooled to precipitate solid, filtered, and the filter cake was washed with water until the aqueous layer became neutral, dried to give solid 79 g. Yield: 65%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
123.1 g
Type
catalyst
Reaction Step Four
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([C:14](=[O:20])/[CH:15]=[CH:16]/N(C)C)=[C:8]([N+:21]([O-])=O)[CH:7]=1>C(O)(=O)C.[Fe]>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:9]([C:14](=[O:20])[CH:15]=[CH:16][NH:21]2)=[CH:10][C:11]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
ClCCCOC1=CC(=C(C=C1OC)C(\C=C\N(C)C)=O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCOC1=CC(=C(C=C1OC)C(\C=C\N(C)C)=O)[N+](=O)[O-]
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCOC1=CC(=C(C=C1OC)C(\C=C\N(C)C)=O)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
123.1 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with mechanical stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 80° C.
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered immediately
CUSTOM
Type
CUSTOM
Details
to remove iron powder
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to precipitate solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give yellow solid, which
STIRRING
Type
STIRRING
Details
the solution was stirred at 80° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
then filtered immediately again
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate solid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with water until the aqueous layer
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCCOC1=C(C=C2C(C=CNC2=C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 79 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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